RU-32514

Drug discrimination Intrinsic efficacy Benzodiazepine receptor

RU-32514 (CAS 90807-98-0) is a low-efficacy benzodiazepine receptor partial agonist from the imidazoquinazoline series that enables precise efficacy-dependent pharmacological studies. Its rank as the weakest agonist (RU33203 > RU32698 > RU33543 > RU32514) and absence of response-rate suppression make it an essential negative control for anxiolytic screening, discriminative stimulus assays, and motor-safety profiling. Pair with higher-efficacy analogs to construct complete efficacy-response curves without confounding sedation artifacts.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B1662763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-32514
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
InChIKeyAOPXWEKLKULIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU-32514: A Low-Efficacy Imidazoquinazoline Benzodiazepine Receptor Agonist for Mechanistic Neuroscience Research


RU-32514 (CAS 90807-98-0) is a benzoyl imidazoquinazoline compound that functions as a benzodiazepine (BDZ) receptor ligand with partial agonist properties [1]. It belongs to a broader series of imidazopyrimidine and imidazoquinoline derivatives developed to explore structure-efficacy relationships at central BDZ receptors [1]. The compound possesses a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol . Unlike classical 1,4-benzodiazepines, RU-32514 features a distinct imidazoquinazoline core, which was a key intermediate in the medicinal chemistry program that ultimately yielded the more robust anxiolytic agent RU-32698 [1].

Why RU-32514 Cannot Be Substituted by Higher-Efficacy BDZ Receptor Agonists or Inverse Agonists


Within the imidazopyrimidine and imidazoquinoline chemical series, benzodiazepine receptor ligands exhibit a continuum of intrinsic efficacy ranging from full agonists to partial agonists, antagonists, and inverse agonists [1]. Simply selecting another BDZ receptor ligand based solely on structural similarity or receptor binding would be scientifically invalid, as small changes in substituents produce dramatic shifts in the direction and magnitude of pharmacological response. RU-32514 occupies a specific, low-efficacy position on this continuum, enabling its use as a comparative tool to delineate efficacy-dependent effects in anxiety, arousal, and seizure models [1][2]. Substitution with a higher-efficacy analog such as RU-32698 or RU-33203 would fundamentally alter the experimental outcome by introducing confounding variables related to intrinsic activity and response rate depression [1].

Quantitative Differentiation of RU-32514 from Structural Analogs and Reference BDZ Ligands


Ranked Agonist Efficacy: RU-32514 Exhibits the Lowest Intrinsic Activity Among Imidazopyrimidine Agonists

In a drug discrimination study using male Lister rats trained to discriminate the anxiogenic compound leptazol, the maximum antagonism of the leptazol cue by RU-32514 reached only 50%, defining it as a low-efficacy partial agonist [1]. This was the lowest agonist efficacy observed among the four agonist-profiled compounds in the series, with the rank order being RU33203 > RU32698 > RU33543 > RU32514 [1]. Furthermore, RU-32514 did not alter rates of responding at any tested dose, distinguishing it from higher-efficacy agonists like RU33203 and RU32698, which depressed responding at active doses [1].

Drug discrimination Intrinsic efficacy Benzodiazepine receptor Partial agonism Structure-activity relationship

Weak Reversal of Stress-Induced Arousal at a Maximally Active Anxiolytic Dose

At an oral dose of 10 mg/kg—which is maximally active in a conflict procedure (an established model of anxiolytic activity) in rats—RU-32514 produced only weak reversal of arousal induced by intermittent footshock stress in sleeping rats [1]. This contrasts with other imidazopyrimidine BDZ receptor ligands in the series, which demonstrated more robust efficacy in the same stress-induced arousal model [1]. The authors concluded that RU-32514 possesses only weak agonist activity at benzodiazepine receptors, which is insufficient for it to be fully effective in this test paradigm [1].

Stress-induced arousal Anxiolytic activity Sleep architecture In vivo efficacy Rodent behavior

Differential Potency in Substituting for CL218872 vs. Chlordiazepoxide Discriminative Cues

In rats trained to discriminate either the non-benzodiazepine CL218872 (5 mg/kg PO) or the classical benzodiazepine chlordiazepoxide (5 mg/kg PO), RU-32514 exhibited reduced potency in substituting for the CL218872 cue compared to the chlordiazepoxide cue [1]. This pattern was also observed for nitrazepam, diazepam, and the structurally related imidazopyrimidine RU-32698 [1]. In contrast, zolpidem and CL218872 itself were more potent in substituting for the CL218872 cue, while zopiclone, RU-31719, and RU-43028 substituted with similar potency for both cues [1].

Drug discrimination CL218872 Chlordiazepoxide Benzodiazepine receptor subtypes Stimulus generalization

Absence of Response Rate Depression Distinguishes RU-32514 from Higher-Efficacy Agonists

In drug discrimination studies employing three different training cues (chlordiazepoxide, RU-32698, and leptazol), RU-32514 and the structurally related RU-33543 did not alter rates of operant responding at any dose tested [1]. This profile contrasts with the higher-efficacy agonist RU-33203, which depressed response rates in tests with all three cues, and RU-32698, which depressed responding at the highest dose in tests with the leptazol cue [1]. Inverse agonists in the series also uniformly decreased response rates at doses that maximally antagonized the chlordiazepoxide cue [1].

Response rate Behavioral suppression Sedation Motor effects Partial agonism

Validated Research Applications of RU-32514 Based on Quantitative Efficacy Profiling


Mechanistic Studies of Intrinsic Efficacy Gradients at BDZ Receptors

RU-32514 serves as a defined low-efficacy reference point within the imidazopyrimidine series. Its 50% maximum antagonism of the leptazol cue and its bottom-ranked position in the agonist efficacy hierarchy (RU33203 > RU32698 > RU33543 > RU32514) make it an essential comparator for studies examining how incremental changes in intrinsic activity modulate downstream behavioral or neurochemical endpoints [1]. Researchers can pair RU-32514 with higher-efficacy analogs to construct graded efficacy-response curves in anxiety, seizure, or sleep models.

Negative Control for Stress-Induced Arousal and Anxiolytic Screening

Given that RU-32514 at its maximally active anxiolytic dose (10 mg/kg, p.o.) produces only weak reversal of stress-induced arousal [2], it is ideally suited as a negative control compound in assays designed to identify novel agents with robust anti-stress or sleep-preserving properties. Its limited efficacy ensures that any observed effect in a test compound is not attributable to weak partial agonism, thereby increasing assay specificity.

Dissection of BDZ Receptor Subtype Contributions to Discriminative Stimulus Effects

The differential substitution potency of RU-32514 for chlordiazepoxide versus CL218872 cues [3] positions it as a pharmacological tool to probe the roles of distinct benzodiazepine receptor populations or conformational states in generating interoceptive drug stimuli. Studies investigating subtype-selective BDZ ligands can employ RU-32514 to benchmark the contribution of low-efficacy agonism to the composite discriminative stimulus complex.

Behavioral Selectivity Studies Requiring Separation of Anxiolytic from Sedative Effects

The absence of response rate suppression by RU-32514 across all tested cues [1] makes it a valuable comparator in experiments aiming to dissociate anxiolytic-like activity from sedative or motor-impairing side effects. When screening novel compounds, co-evaluation with RU-32514 can help determine whether observed behavioral effects stem from low-efficacy partial agonism versus non-specific response disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-32514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.